N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-12-8-9-17(13(2)10-12)23(20,21)19-11-16(22-3)14-6-4-5-7-15(14)18/h4-10,16,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBFDEHKPUNDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-(2-chlorophenyl)-2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its biological effects.
Comparison with Similar Compounds
Torsion Angle Analysis
The target compound’s structural analog, N-(2-chlorophenyl)-2,4-dimethylbenzenesulfonamide (II), exhibits a gauche conformation with a torsion angle of -54.9°, distinct from the 3- and 4-chloro derivatives. The ortho-chloro substituent induces steric hindrance, leading to a more pronounced bend at the sulfur atom. This conformational distortion affects crystal packing, as seen in its orthorhombic crystal system (space group Pbcn) with unit cell parameters a = 10.574 Å, b = 16.269 Å, c = 16.859 Å . In contrast, the para-chloro derivative (I) adopts a less strained conformation (57.7° torsion angle) and a smaller inter-ring tilt (68.1° vs.
Substitution Effects on the Ethyl Chain
The target compound’s methoxyethyl side chain distinguishes it from analogs like N-(2-chloro-2-(3-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide (CAS: 1620027-27-1) . While both compounds feature a chlorophenyl group and methoxy substituent, the latter places the methoxy group on the phenyl ring rather than the ethyl chain. This difference alters electronic properties:
- The 3-methoxyphenyl substituent in the analog may favor π-π stacking interactions but reduces conformational freedom .
Comparison with N-Substituted Methoxy Derivatives
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide and N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide share structural motifs with the target compound but lack the chlorophenyl group. Key distinctions include:
- Electronic Effects : The chlorine atom in the target compound withdraws electron density, increasing the sulfonamide’s acidity compared to methoxy-substituted analogs.
- Biological Implications : Methoxy groups are typically electron-donating, which may reduce metabolic stability compared to chloro-substituted derivatives .
Research Findings and Implications
Conformational Flexibility : The ortho-chloro substituent in the target compound’s analogs induces steric strain, leading to distinct torsion angles and crystal packing patterns. These structural features may correlate with differences in bioavailability or crystallinity .
Hydrogen Bonding : All N-(chlorophenyl) sulfonamides exhibit N—H⋯O(S) hydrogen bonds, stabilizing their crystal lattices. The strength and geometry of these interactions vary with chlorine position, influencing solubility .
The chloro and methoxy groups may synergistically enhance target binding compared to simpler analogs .
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound with notable biological activity. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a substituted benzene ring. Its IUPAC name is N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,4-dimethylbenzenesulfonamide. The synthesis typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-(2-chlorophenyl)-2-methoxyethylamine in the presence of a base such as triethylamine or pyridine, usually conducted in solvents like dichloromethane or chloroform at temperatures between 0-25°C.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in various metabolic pathways. The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This inhibition can affect pathways related to inflammation and microbial growth, making it a candidate for therapeutic applications.
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial properties. Sulfonamides are known to act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Studies have shown that modifications in the sulfonamide structure can enhance its efficacy against various bacterial strains .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, it may modulate cyclooxygenase (COX) activity, which is pivotal in the biosynthesis of prostaglandins that mediate inflammation .
Case Studies and Research Findings
- Crystal Structure Analysis : A study examining the crystal structure of related sulfonamide compounds found that intramolecular hydrogen bonding plays a significant role in stabilizing the molecular conformation. This structural insight can be critical for understanding the compound's biological interactions .
- Antibacterial Activity : In vitro assays demonstrated that sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound enhances its lipophilicity, potentially improving membrane permeability and bioactivity .
- Inflammatory Response Modulation : Experimental models have shown that compounds similar to this compound can significantly reduce markers of inflammation in animal models. This suggests a therapeutic potential for conditions characterized by excessive inflammatory responses.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,4-dimethylbenzenesulfonamide |
| Molecular Formula | C17H20ClN O3S |
| Biological Activities | Antimicrobial, Enzyme inhibition |
| Potential Applications | Antibiotic development, Anti-inflammatory agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
